molecular formula C21H23NO5 B6561798 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 1091021-67-8

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6561798
CAS No.: 1091021-67-8
M. Wt: 369.4 g/mol
InChI Key: MEIMGGTZMOFIPB-UHFFFAOYSA-N
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Description

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide, also known as N-Methoxyphenyl-4-oxan-4-ylmethyl-2H-1,3-benzodioxole-5-carboxamide, is a novel compound with a wide range of potential biomedical applications. It is a heterocyclic compound and is structurally related to other benzodioxoles. It has been found to possess a variety of biological and pharmacological activities, including anti-inflammatory, antinociceptive, and antitumor properties. Additionally, it has been studied for its role in the regulation of gene expression and cell cycle progression.

Scientific Research Applications

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamidenyl-4-oxan-4-ylmethyl-2H-1,3-benzodioxole-5-carboxamide has been studied extensively in the scientific literature and has been found to possess a variety of biological and pharmacological activities. It has been studied for its potential anti-inflammatory, antinociceptive, and antitumor properties. Additionally, it has been studied for its role in the regulation of gene expression and cell cycle progression. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.

Mechanism of Action

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamidenyl-4-oxan-4-ylmethyl-2H-1,3-benzodioxole-5-carboxamide has been found to act as an agonist of the G-protein-coupled receptor GPR55. This receptor is involved in the regulation of cell proliferation, apoptosis, and inflammation. Additionally, it has been found to activate the MAPK/ERK pathway, which is involved in the regulation of gene expression, cell survival, and cell proliferation.
Biochemical and Physiological Effects
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamidenyl-4-oxan-4-ylmethyl-2H-1,3-benzodioxole-5-carboxamide has been found to possess a variety of biochemical and physiological effects. It has been found to modulate the expression of a variety of genes involved in inflammation, cell proliferation, and apoptosis. Additionally, it has been found to inhibit the activity of several enzymes involved in the metabolism of lipids, carbohydrates, and proteins. It has also been found to possess anti-inflammatory and antinociceptive properties.

Advantages and Limitations for Lab Experiments

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamidenyl-4-oxan-4-ylmethyl-2H-1,3-benzodioxole-5-carboxamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, it is non-toxic, making it safe to use in laboratory experiments. However, it is relatively unstable and can degrade in the presence of light and heat. Additionally, it is susceptible to hydrolysis and oxidation, making it difficult to store.

Future Directions

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamidenyl-4-oxan-4-ylmethyl-2H-1,3-benzodioxole-5-carboxamide has a wide range of potential applications in the biomedical field. Future research should focus on further elucidating its mechanism of action, as well as its potential therapeutic applications. Additionally, further research should be conducted to explore its potential use in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Furthermore, future research should focus on the development of more stable and bioavailable forms of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamidenyl-4-oxan-4-ylmethyl-2H-1,3-benzodioxole-5-carboxamide, as well as the development of novel analogues with improved pharmacological properties.

Synthesis Methods

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamidenyl-4-oxan-4-ylmethyl-2H-1,3-benzodioxole-5-carboxamide can be synthesized through a five-step process. The first step involves the preparation of 4-methoxy-2-phenyloxan-4-ylmethylbenzene (MPOB) through a Friedel-Crafts reaction. The second step involves the conversion of MPOB to the corresponding ketone by catalytic reduction. The third step involves the conversion of the ketone to the corresponding alcohol by catalytic hydrogenation. The fourth step involves the conversion of the alcohol to the corresponding amide by reaction with ammonia. The fifth and final step involves the conversion of the amide to N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamidenyl-4-oxan-4-ylmethyl-2H-1,3-benzodioxole-5-carboxamide by reaction with sodium nitrite.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-24-17-5-3-2-4-16(17)21(8-10-25-11-9-21)13-22-20(23)15-6-7-18-19(12-15)27-14-26-18/h2-7,12H,8-11,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIMGGTZMOFIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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